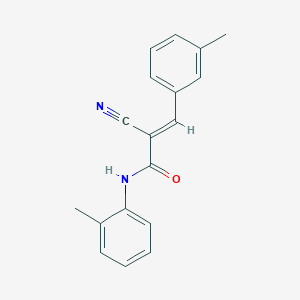
(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide is an organic compound with a complex structure, characterized by the presence of cyano, methylphenyl, and prop-2-enamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with 3-methylbenzaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide include:
- (E)-N,N-Dimethyl-3-(3-methylphenyl)prop-2-enamide
- (E)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-6-5-8-15(10-13)11-16(12-19)18(21)20-17-9-4-3-7-14(17)2/h3-11H,1-2H3,(H,20,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCEGULIHBUTM-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2458420.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2458423.png)
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)



![N-benzyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)
![3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458434.png)
![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2458435.png)
![7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2458437.png)
![3-(4-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2458438.png)
![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)
